(S)-2-Methyl-3-(1-naphthyl)-1-propanol
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Overview
Description
(S)-2-Methyl-3-(1-naphthyl)-1-propanol is a chiral alcohol with a naphthyl group attached to the propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-3-(1-naphthyl)-1-propanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 1-(1-naphthyl)propan-2-one using chiral catalysts or biocatalysts. For example, microbial ketoreductases can be employed to achieve high enantiomeric excess .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to ensure the selective formation of the desired enantiomer. The reaction conditions are optimized to achieve high yield and purity, often involving controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-3-(1-naphthyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.
Major Products
Oxidation: 1-(1-Naphthyl)propan-2-one or 1-(1-Naphthyl)propanal.
Reduction: 2-Methyl-3-(1-naphthyl)propane.
Substitution: 2-Methyl-3-(1-naphthyl)-1-chloropropane or 2-Methyl-3-(1-naphthyl)-1-bromopropane.
Scientific Research Applications
(S)-2-Methyl-3-(1-naphthyl)-1-propanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and chiral recognition processes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of chiral stationary phases for chromatographic separation of enantiomers.
Mechanism of Action
The mechanism of action of (S)-2-Methyl-3-(1-naphthyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing biochemical pathways and reactions. For example, in enzymatic reactions, the compound can act as a substrate or inhibitor, modulating the activity of the enzyme .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(1-Naphthyl)ethylamine
- (S)-2-Amino-3-(1-naphthyl)propanoic acid
- (S)-1-(2-Naphthyl)ethylamine
Uniqueness
(S)-2-Methyl-3-(1-naphthyl)-1-propanol is unique due to its specific structural configuration, which imparts distinct chiral properties. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution, where the precise control of stereochemistry is crucial .
Properties
IUPAC Name |
(2S)-2-methyl-3-naphthalen-1-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-11(10-15)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15H,9-10H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIFEQUXADCRQX-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC2=CC=CC=C21)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC2=CC=CC=C21)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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